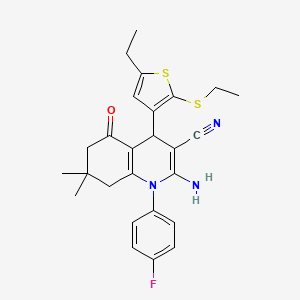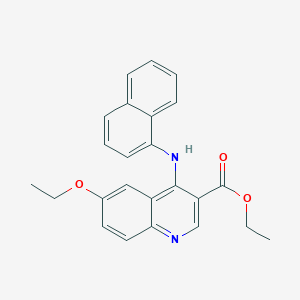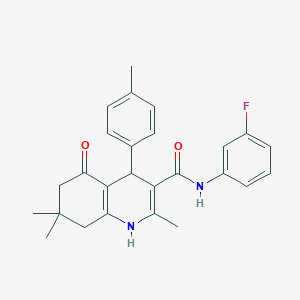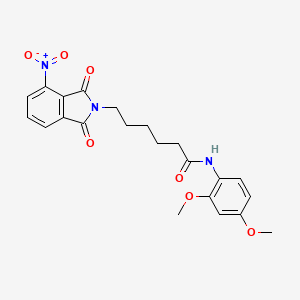![molecular formula C30H23N5O3S B11640072 (2Z)-6-phenyl-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11640072.png)
(2Z)-6-phenyl-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-6-fenil-2-{[1-fenil-3-(4-propoxi-fenil)-1H-pirazol-4-il]metilen}-7H-[1,3]tiazolo[3,2-b][1,2,4]triazina-3,7(2H)-diona es un compuesto orgánico complejo con una estructura única que combina múltiples grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2Z)-6-fenil-2-{[1-fenil-3-(4-propoxi-fenil)-1H-pirazol-4-il]metilen}-7H-[1,3]tiazolo[3,2-b][1,2,4]triazina-3,7(2H)-diona generalmente implica reacciones orgánicas de varios pasos. Los materiales de partida a menudo incluyen pirazoles sustituidos con fenilo y derivados de tiazolo[3,2-b][1,2,4]triazina. Los pasos clave en la síntesis pueden incluir:
Reacciones de condensación: Combinación de los derivados de pirazol y tiazolo[3,2-b][1,2,4]triazina en condiciones específicas para formar la estructura central.
Formación de puente metileno: Introducción del puente metileno a través de una reacción con formaldehído o reactivos similares.
Modificaciones de grupo funcional: Añadir el grupo propoxi-fenilo a través de sustitución nucleofílica u otras reacciones adecuadas.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de catalizadores, entornos de reacción controlados y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
(2Z)-6-fenil-2-{[1-fenil-3-(4-propoxi-fenil)-1H-pirazol-4-il]metilen}-7H-[1,3]tiazolo[3,2-b][1,2,4]triazina-3,7(2H)-diona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Reacciones de sustitución nucleofílica o electrófila pueden modificar los grupos fenilo o propoxi-fenilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Reactivos halogenados para la sustitución electrófila, y nucleófilos como aminas o tioles para la sustitución nucleofílica.
Productos principales
Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite diversas modificaciones, lo que lo hace valioso en la síntesis orgánica.
Biología
En la investigación biológica, el compuesto se puede estudiar por sus posibles interacciones con macromoléculas biológicas, como proteínas o ácidos nucleicos. Sus características estructurales podrían convertirlo en un candidato para el diseño y desarrollo de fármacos.
Medicina
En medicina, (2Z)-6-fenil-2-{[1-fenil-3-(4-propoxi-fenil)-1H-pirazol-4-il]metilen}-7H-[1,3]tiazolo[3,2-b][1,2,4]triazina-3,7(2H)-diona podría investigarse por sus propiedades farmacológicas. Puede exhibir actividad contra ciertas enfermedades o afecciones, lo que lo convierte en un posible agente terapéutico.
Industria
En el sector industrial, este compuesto podría utilizarse en el desarrollo de nuevos materiales o como catalizador en reacciones químicas. Sus propiedades únicas pueden ofrecer ventajas en diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de (2Z)-6-fenil-2-{[1-fenil-3-(4-propoxi-fenil)-1H-pirazol-4-il]metilen}-7H-[1,3]tiazolo[3,2-b][1,2,4]triazina-3,7(2H)-diona implica su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas. El compuesto puede ejercer sus efectos uniéndose a estos objetivos y modulando su actividad, lo que lleva a cambios en los procesos y vías celulares.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un compuesto más simple utilizado en la síntesis orgánica.
Disilanos: Compuestos organosilícicos con propiedades electrónicas únicas.
Singularidad
Lo que distingue a (2Z)-6-fenil-2-{[1-fenil-3-(4-propoxi-fenil)-1H-pirazol-4-il]metilen}-7H-[1,3]tiazolo[3,2-b][1,2,4]triazina-3,7(2H)-diona es su estructura compleja, que combina múltiples grupos funcionales
Propiedades
Fórmula molecular |
C30H23N5O3S |
|---|---|
Peso molecular |
533.6 g/mol |
Nombre IUPAC |
(2Z)-6-phenyl-2-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C30H23N5O3S/c1-2-17-38-24-15-13-21(14-16-24)26-22(19-34(32-26)23-11-7-4-8-12-23)18-25-29(37)35-30(39-25)31-28(36)27(33-35)20-9-5-3-6-10-20/h3-16,18-19H,2,17H2,1H3/b25-18- |
Clave InChI |
ATCNPRFSQIEEMS-BWAHOGKJSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)C5=CC=CC=C5)S3)C6=CC=CC=C6 |
SMILES canónico |
CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)C5=CC=CC=C5)S3)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639993.png)
![9-Bromo-2-(4-methoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640010.png)


![4-(4-Methoxyphenyl)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640020.png)
![2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11640029.png)
![Ethyl 6,8-dimethyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11640030.png)
![(2Z)-2-(Phenylformamido)-N-[2-(piperidin-1-YL)ethyl]-3-(pyridin-3-YL)prop-2-enamide](/img/structure/B11640035.png)
![2-{[3-cyano-5-hydroxy-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11640036.png)
![(5Z)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11640043.png)

![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11640048.png)

![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide](/img/structure/B11640076.png)
